4-Nitrophenylhydrazine hydrochloride

Vue d'ensemble

Description

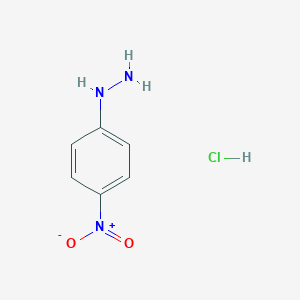

4-Nitrophenylhydrazine hydrochloride is an organic compound with the molecular formula C6H8ClN3O2. It is a derivative of phenylhydrazine, where a nitro group is attached to the phenyl ring at the para position. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry .

Méthodes De Préparation

4-Nitrophenylhydrazine hydrochloride can be synthesized through several methods. One common synthetic route involves the diazotization of 4-nitroaniline followed by reduction and hydrolysis. The process typically involves the following steps :

Diazotization: 4-nitroaniline is treated with hydrochloric acid and sodium nitrite at low temperatures (0°C) to form a diazonium salt.

Reduction: The diazonium salt is then reduced using stannous chloride in hydrochloric acid, resulting in the formation of 4-nitrophenylhydrazine.

Hydrolysis: The 4-nitrophenylhydrazine is hydrolyzed to obtain this compound.

Industrial production methods often involve similar steps but are optimized for higher yields and purity. For example, using sodium metabisulfite as a reducing agent can improve the efficiency and reduce production costs .

Analyse Des Réactions Chimiques

4-Nitrophenylhydrazine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . Some common reactions include:

Oxidation: It can be oxidized to form nitrobenzene derivatives.

Reduction: It can be reduced to form 4-aminophenylhydrazine.

Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.

Common reagents used in these reactions include stannous chloride for reduction and sodium nitrite for diazotization. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

4-Nitrophenylhydrazine hydrochloride has been identified as a compound with potential anticancer properties. Research indicates that it can act as a precursor in the synthesis of various bioactive molecules that exhibit anticancer activity. For instance, it has been utilized in the preparation of hydrazone derivatives, some of which have shown promising results against cancer cell lines .

Synthesis of Drug Intermediates

This compound serves as an essential intermediate in the synthesis of pharmaceuticals. Its ability to form stable hydrazones makes it a valuable reagent for drug development, particularly in synthesizing heterocycles and other complex organic molecules .

Analytical Chemistry

Reagent for Spectrophotometric Analysis

this compound is commonly used as a reagent in spectrophotometric assays. It reacts with carbonyl compounds to form hydrazones, which can be quantitatively analyzed using UV-Vis spectroscopy. This application is particularly useful for determining the concentration of aldehydes and ketones in various samples .

Detection of Heavy Metals

The compound has also been employed in analytical methods for detecting heavy metals through complexation reactions. It can form colored complexes with certain metal ions, allowing for their quantification through colorimetric methods .

Materials Science

Synthesis of Polymers

In materials science, this compound is utilized in the synthesis of polymeric materials. Its reactivity allows it to be incorporated into polymer chains, enhancing the properties of the resulting materials, such as thermal stability and mechanical strength .

Nanomaterials Development

Recent studies have explored using this compound in developing nanomaterials. Its ability to reduce metal ions makes it a candidate for synthesizing metal nanoparticles, which have applications in catalysis and drug delivery systems .

Case Studies

Mécanisme D'action

The mechanism of action of 4-nitrophenylhydrazine hydrochloride involves its ability to form hydrazones with carbonyl compounds . This reaction is facilitated by the nucleophilic nature of the hydrazine group, which attacks the electrophilic carbonyl carbon. The resulting hydrazones are stable and can be further analyzed or used in various applications.

Comparaison Avec Des Composés Similaires

4-Nitrophenylhydrazine hydrochloride can be compared with other similar compounds, such as 2-nitrophenylhydrazine, 3-nitrophenylhydrazine, and 2,4-dinitrophenylhydrazine . These compounds share similar chemical properties but differ in the position and number of nitro groups on the phenyl ring. The unique position of the nitro group in this compound makes it particularly useful for specific reactions and applications.

Similar Compounds

- 2-Nitrophenylhydrazine

- 3-Nitrophenylhydrazine

- 2,4-Dinitrophenylhydrazine

- 4-Bromophenylhydrazine hydrochloride

- 4-Methoxyphenylhydrazine hydrochloride

- Phenylhydrazine

Activité Biologique

4-Nitrophenylhydrazine hydrochloride (CAS No. 636-99-7) is a chemical compound with notable biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and potential applications supported by diverse research findings.

- Molecular Formula : C₆H₇N₃O₂·HCl

- Molecular Weight : 189.6 g/mol

- Purity : ≥98%

- Melting Point : Approximately 200°C (decomposes)

This compound is primarily utilized as a derivatizing agent for carbonyl compounds and serves as an intermediate in pharmaceutical synthesis .

Mechanisms of Biological Activity

-

Anticancer Properties :

- Research indicates that this compound exhibits potential anticancer activity. It has been shown to induce apoptosis in various cancer cell lines, suggesting its role as an anticancer agent .

- A study demonstrated that the compound acts by inhibiting specific pathways involved in cell proliferation and survival, leading to increased rates of apoptosis in malignant cells.

-

Inhibition of Enzymatic Activity :

- The compound has been identified as an inhibitor of quinoprotein amine oxidases, which are enzymes involved in oxidative deamination processes. This inhibition can affect metabolic pathways and potentially lead to therapeutic applications in metabolic disorders .

- Kinetic studies reveal that 4-nitrophenylhydrazine forms adducts with coenzyme PQQ (pyrroloquinoline quinone), impacting its enzymatic activity and suggesting a mechanism for its biological effects .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a controlled study, various concentrations of this compound were tested on human cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers, including caspase activation and DNA fragmentation. The study concluded that the compound could be further explored as a lead compound in anticancer drug development.

Applications in Research and Industry

This compound is widely used for:

- Derivatization of Carbonyl Compounds : It facilitates the identification and quantification of aldehydes and ketones in various samples.

- Pharmaceutical Intermediates : Its role as an intermediate in synthesizing other bioactive compounds makes it valuable in drug development.

Propriétés

IUPAC Name |

(4-nitrophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2.ClH/c7-8-5-1-3-6(4-2-5)9(10)11;/h1-4,8H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWWXDCOPVYATOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NN)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883520 | |

| Record name | Hydrazine, (4-nitrophenyl)-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

636-99-7 | |

| Record name | Hydrazine, (4-nitrophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=636-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, (4-nitrophenyl)-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazine, (4-nitrophenyl)-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-nitrophenyl)hydrazine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.249 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is a cost-effective method for synthesizing 4-nitrophenylhydrazine hydrochloride?

A1: The research article [] details a cost-effective method for synthesizing this compound. This method utilizes aminophenyl sulfonamide as the starting material and involves a three-step process: diazotization, reduction, and hydrolysis. A key aspect of this method is the use of sodium metabisulfite as the reducing agent during the reduction step. This reaction is carried out at a temperature range of 10-35°C and a pH range of 5-8. This method results in a high purity product with reduced production costs.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.